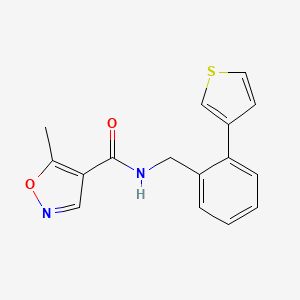

5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-15(9-18-20-11)16(19)17-8-12-4-2-3-5-14(12)13-6-7-21-10-13/h2-7,9-10H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYGHKWDQINYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as triethylamine at room temperature.

-

Introduction of the Thiophene Ring: : The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid with a halogenated benzyl isoxazole derivative in the presence of a palladium catalyst and a base such as potassium carbonate.

-

Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the benzyl isoxazole derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

-

Substitution: : The benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Concentrated nitric acid, sulfuric acid

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives

Scientific Research Applications

Medicinal Chemistry

5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Studies have shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance its efficacy against specific cancer types.

- Anti-inflammatory Properties : Research indicates that compounds with isoxazole structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This compound's potential to modulate inflammatory responses is an area of active investigation.

Pharmacology

The pharmacological profile of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide suggests several applications:

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Isoxazole derivatives are known for their antimicrobial properties. This compound could be explored for its efficacy against various bacterial and fungal strains.

Material Science

In addition to biological applications, this compound may serve as a building block in the synthesis of new materials:

- Polymer Chemistry : The incorporation of isoxazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. Research into the development of smart materials utilizing this compound is ongoing.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. The results indicated that 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide exhibited significant growth inhibition in breast cancer cells (MCF-7), with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Neuroprotection

Research conducted on primary neuronal cultures demonstrated that treatment with this compound reduced neuronal death induced by oxidative stress. The protective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced mitochondrial function, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions. The isoxazole ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide can be contextualized by comparing it to analogs with modifications in the isoxazole substituents, aromatic systems, or heterocyclic appendages. Below is a detailed analysis:

Substituent Variations on the Isoxazole Core

Key Observations :

- Electron-Withdrawing Groups: Compounds with CF₃ or SF₅ groups (e.g., leflunomide) exhibit enhanced metabolic stability and distinct electronic profiles compared to the thiophene-benzyl analog, which relies on aromatic interactions .

- Heterocyclic Diversity : Replacing thiophene with thiazole introduces nitrogen, altering solubility and binding interactions (e.g., hydrogen bonding) .

Modifications in the Benzyl-Thiophene Moiety

Key Observations :

- Regioisomerism: The position of thiophene substitution (2-yl vs.

- Amino Substituents: The diethylamino group in 39m introduces basicity, which may enhance solubility or receptor affinity compared to the neutral benzyl-thiophene analog.

Biological Activity

5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide is a novel compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of isoxazole derivatives, including 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide, typically involves interaction with various biochemical pathways. These compounds have been shown to act on multiple targets, leading to alterations in cellular functions. Specific mechanisms include:

- Enzyme Inhibition : Isoxazole derivatives can inhibit various enzymes, which may result in therapeutic effects against diseases.

- Receptor Modulation : Some isoxazoles act as agonists or antagonists at specific receptors, influencing signaling pathways such as Wnt/β-catenin signaling, which is crucial in cancer progression .

Biological Activities

Research indicates that 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide exhibits a wide range of biological activities:

- Anticancer Activity : Several studies have reported the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, compounds similar to 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide have shown significant activity against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Anti-inflammatory Effects : Isoxazole derivatives are also being explored for their potential anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : These compounds have demonstrated antimicrobial activity against a range of pathogens, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have highlighted the efficacy of isoxazole compounds in preclinical settings:

- Study on Anticancer Activity : A study evaluated the cytotoxicity of various isoxazole derivatives against human leukemia cell lines (CEM-13 and U-937). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer properties .

- Inflammation Model : In a murine model of inflammation, an isoxazole derivative was administered and resulted in a significant reduction in paw swelling and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | High |

| Metabolism | Hepatic |

| Elimination Half-life | Variable |

These parameters suggest that the compound may have favorable absorption and bioavailability characteristics, which are essential for effective therapeutic use.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-step routes involving isoxazole ring formation and subsequent coupling reactions. For example, the isoxazole core can be generated through cycloaddition between nitrile oxides and dipolarophiles (e.g., thiophene derivatives), followed by amidation with a benzylamine precursor .

- Optimization includes solvent selection (e.g., DMF for solubility), temperature control (60–80°C), and ultrasound-assisted methods to enhance reaction rates and yields (up to 20% improvement compared to conventional heating) . Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- 1H/13C NMR resolves structural features like the thiophene proton environment and benzyl group orientation .

- IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches, critical for verifying functional group integrity .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while HPLC (≥95% purity) ensures batch consistency for biological assays .

Q. How can researchers address contradictions in reported synthetic yields or biological activity data?

- Statistical Design of Experiments (DoE) minimizes variability by systematically testing factors like solvent polarity, catalyst loading, and temperature .

- Replicate assays under standardized conditions (e.g., cell line selection, incubation time) to isolate compound-specific effects from experimental noise .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or guide synthetic pathway design?

- Quantum mechanical calculations (e.g., DFT) model transition states for cycloaddition reactions, predicting regioselectivity of isoxazole formation .

- Machine learning analyzes reaction databases to recommend optimal conditions (e.g., solvent, catalyst) based on similar isoxazole-carboxamide syntheses .

Q. What methodologies are recommended for evaluating its biological activity and target engagement?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC50) against kinases or proteases, using fluorogenic substrates .

- Cellular models : Cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) with controls for apoptosis vs. necrosis .

- Target identification : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) validate direct binding to putative targets .

Q. How do structural modifications (e.g., substituents on the thiophene or benzyl groups) impact bioactivity?

- SAR studies : Compare methyl vs. nitro groups on the thiophene ring to modulate electron density and binding affinity. For example, electron-withdrawing groups may enhance kinase inhibition but reduce solubility .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve bioavailability .

Q. What experimental approaches can elucidate degradation pathways or stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H2O2), and photolytic conditions, followed by LC-MS to identify degradation products .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and monitor purity changes via HPLC .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.